N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-10-14(11-9-12)16-17(15-6-4-3-5-7-15)22-18(20-16)19-13(2)21/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYTWVWJTABNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiourea and bromobenzene in the presence of a base to form the thiazole ring. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential anticancer activity and is being investigated for its ability to inhibit certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by targeting specific enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-acetamide derivatives vary in substituent patterns, which critically influence their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Lipophilicity : The target compound’s 4-methylphenyl group increases logP compared to hydroxyl- or methoxy-substituted analogs (e.g., 6a, 20), likely enhancing blood-brain barrier penetration .
- Positional Isomerism : Compound 9d () shares the 4-methylphenyl group but at position 2, demonstrating how substituent placement alters molecular geometry and target binding .
- Electron Effects : Chlorine in N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide may enhance metabolic stability compared to methyl or methoxy groups .
Physicochemical Properties
Key Insights :
- The target’s higher logP (vs. 6a or 20) suggests better membrane permeability but lower aqueous solubility.
Biological Activity
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and an acetamide functional group, contributing to its diverse biological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 302.41 g/mol
- Melting Point : 190 °C
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
-
Mechanism of Action :
- The compound exhibits significant antibacterial effects against a range of pathogens. It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in bacterial virulence.
- Minimum inhibitory concentrations (MICs) for various strains have been reported, indicating its effectiveness as an antimicrobial agent.
-
Case Studies :
- In a study evaluating thiazole derivatives, compounds similar to this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria .
- The compound also showed synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, further enhancing its antimicrobial potential .
Anticancer Activity
-
Cell Line Studies :
- The anticancer properties were evaluated using various tumor cell lines, including A549 (lung cancer) and C6 (glioma). The compound induced apoptosis in cancer cells, as evidenced by caspase activation assays.
- Compounds derived from similar thiazole structures have shown significant cytotoxic effects with IC50 values indicating low toxicity towards normal cells while effectively targeting cancerous cells .
- Mechanisms of Action :
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted thiazole precursors. For example, equimolar concentrations of arylidene-oxazolones and amino-triazolyl sulfanyl acetamide derivatives are refluxed under catalytic conditions (e.g., pyridine and Zeolite Y-H at 150°C for 5 h). Post-reaction purification involves recrystallization from ethanol or ethanol-DMF mixtures, with yields influenced by catalyst choice, solvent polarity, and temperature gradients .
Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are critical?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), FT-IR (to confirm amide C=O and thiazole C-N stretches), and NMR (¹H/¹³C for substituent positioning) are standard. LCMS validates molecular weight, while elemental analysis confirms purity. For example, crystallographic data from SHELXL refinement resolves bond angles and torsional strain in the thiazole-acetamide core .
Q. What are the primary bioactivity profiles reported for thiazole-acetamide derivatives, and how are these assays designed?
- Methodological Answer : Thiazole derivatives are screened for antiproliferative activity via MTT assays (using cancer cell lines like MCF-7 or HeLa) and antimicrobial activity via MIC (minimum inhibitory concentration) testing. Assays require controlled incubation (72 h at 37°C, 5% CO₂) and dose-response curves (0.1–100 µM). Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How do substituent modifications on the phenyl or thiazole rings alter the compound’s bioactivity and pharmacokinetic properties?
- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution (e.g., electron-withdrawing groups on the phenyl ring enhance antiproliferative potency). Computational modeling (e.g., molecular docking with EGFR or tubulin) predicts binding affinity. LogP values (measured via HPLC) correlate with membrane permeability, while metabolic stability is assessed via liver microsome assays .
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line genetic drift) or impurities. Cross-validation via orthogonal assays (e.g., apoptosis markers like Annexin V alongside MTT) and purity checks (HPLC ≥95%) are critical. Meta-analyses of IC₅₀ values across studies identify outliers, while molecular dynamics simulations explain conformational impacts on activity .
Q. How can computational methods optimize the compound’s selectivity for target proteins?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to identify pharmacophoric regions. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability. Free-energy perturbation (FEP) predicts affinity changes upon substituent modification. For example, fluorophenyl groups enhance hydrophobic interactions with kinase ATP pockets .
Q. What crystallographic challenges arise in resolving the compound’s polymorphic forms, and how are they addressed?
- Methodological Answer : Polymorphism affects solubility and bioavailability. High-resolution X-ray data (≤1.0 Å) with SHELXD/SHELXE distinguish packing motifs. Differential scanning calorimetry (DSC) identifies thermal transitions, while solvent-drop grinding explores pseudo-polymorphs. Synchrotron radiation improves weak diffraction patterns in hydrated forms .
Q. How is the compound’s stability under physiological conditions evaluated, and what degradation pathways are observed?
- Methodological Answer : Forced degradation studies (acid/base/oxidative stress) with HPLC-MS/MS monitoring identify hydrolytic cleavage of the acetamide bond or thiazole ring oxidation. Accelerated stability testing (40°C/75% RH for 6 months) assesses shelf life. Mass balance calculations quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
